molecular formula C9H9ClN2 B7863173 2-Chloro-6-(dimethylamino)benzonitrile

2-Chloro-6-(dimethylamino)benzonitrile

Cat. No.: B7863173
M. Wt: 180.63 g/mol
InChI Key: RNCUHZYQTMHVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(dimethylamino)benzonitrile is a benzonitrile derivative characterized by a chloro group at position 2 and a dimethylamino group at position 6 on the aromatic ring. Its synthesis involves multi-step processes, including condensation and cyclization reactions, with yields optimized through careful purification methods such as column chromatography . The dimethylamino group enhances electron density at the aromatic core, influencing reactivity and solubility, while the chloro group contributes to steric and electronic effects critical for downstream reactions.

Properties

IUPAC Name

2-chloro-6-(dimethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCUHZYQTMHVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(dimethylamino)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 2-chloroaniline, undergoes nitration to introduce the nitro group, forming 2-chloro-6-nitroaniline.

  • Reduction: The nitro group is then reduced to an amino group, yielding 2-chloro-6-aminobenzonitrile.

  • Dimethylation: Finally, the amino group is dimethylated to produce this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(dimethylamino)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-6-(dimethylamino)benzoic acid

  • Reduction: 2-Chloro-6-(dimethylamino)benzylamine

  • Substitution: 2-Hydroxy-6-(dimethylamino)benzonitrile

Scientific Research Applications

2-Chloro-6-(dimethylamino)benzonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(dimethylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
2-Chloro-6-(dimethylamino)benzonitrile - C₉H₉ClN₂ 180.45 Cl (C2), N(CH₃)₂ (C6) Pharmaceutical intermediate
2-Chloro-5-methylbenzonitrile 4387-32-0 C₈H₆ClN 151.59 Cl (C2), CH₃ (C5) Organic synthesis reagent
2-Chloro-6-methylbenzonitrile - C₈H₆ClN 151.59 Cl (C2), CH₃ (C6) Research applications
NPS-2143 MFCD04113010 C₂₃H₂₄ClNO₂ 390.90 Cl (C2), naphthyl-alkyl chain GPCR allosteric modulator
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile - C₁₅H₁₃ClN₂ 256.73 Cl (C2), aminoethyl (C6) Chemical intermediate

Key Observations :

  • Substituent Effects: The dimethylamino group in this compound acts as a strong electron donor, enhancing solubility in polar solvents compared to methyl or chloro-substituted analogs.
  • Steric Influence : Bulkier substituents (e.g., NPS-2143’s naphthyl-alkyl chain) reduce reactivity in nucleophilic substitutions but improve binding affinity in biological targets .
  • Positional Isomerism : 2-Chloro-5-methylbenzonitrile and 2-Chloro-6-methylbenzonitrile demonstrate how methyl group placement alters electronic distribution, affecting regioselectivity in further reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.